Epimedonin L
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin L typically involves the extraction of the compound from the aerial parts of Epimedium species. The extraction process often uses methanol (MeOH) as a solvent. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Epimedium plants. The process includes harvesting the plants, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Epimedonin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Epimedonin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of prenylflavonoids.
Mechanism of Action
Epimedonin L exerts its effects through multiple molecular targets and pathways. It is known to inhibit the formation of advanced glycation end-products (AGEs) by interacting with key enzymes involved in the glycation process. Additionally, it promotes osteoblast differentiation and proliferation by activating signaling pathways such as the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Similar Compounds
- Epimedin A
- Epimedin B
- Epimedin C
Uniqueness
Epimedonin L stands out among similar compounds due to its potent inhibitory effects on advanced glycation end-products (AGEs) and its ability to promote bone health. While other prenylflavonoids like Epimedin A, B, and C share similar structures, this compound has shown superior efficacy in certain biological assays .
Properties
Molecular Formula |
C30H34O5 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChI Key |
KLCBLFWSNMJRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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